molecular formula C12H18ClF2NO B13579397 [1-(2,4-Difluorophenyl)-3-ethoxypropan-2-yl](methyl)aminehydrochloride

[1-(2,4-Difluorophenyl)-3-ethoxypropan-2-yl](methyl)aminehydrochloride

Cat. No.: B13579397
M. Wt: 265.73 g/mol
InChI Key: UKSDHLWVAGDTKN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride is a fluorinated amine derivative with a molecular formula of C₁₂H₁₇ClF₂NO. The compound features a 2,4-difluorophenyl aromatic ring attached to a propan-2-yl backbone substituted with an ethoxy group and a methylamine moiety, forming a secondary amine structure. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C12H18ClF2NO

Molecular Weight

265.73 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-ethoxy-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H17F2NO.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H

InChI Key

UKSDHLWVAGDTKN-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CC1=C(C=C(C=C1)F)F)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride typically involves the reaction of 2,4-difluorophenyl derivatives with ethoxypropan-2-yl and methylamine groups under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular interactions .

Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical structure could offer specific advantages .

Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylaminehydrochloride involves its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amines, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride 2,4-difluorophenyl, ethoxy, methylamine C₁₂H₁₇ClF₂NO 264.73 Balanced lipophilicity due to ethoxy and fluorine; potential CNS or antifungal activity .
1-(2,4-Difluorophenyl)-3-(propan-2-ylsulfanyl)propan-2-amine hydrochloride 2,4-difluorophenyl, sulfanyl, methylamine C₁₂H₁₇ClF₂NS 280.79 Sulfanyl group increases electron density and potential for hydrogen bonding, possibly altering target binding compared to ethoxy .
1-(2,4-Difluorophenyl)cyclopropanamine hydrochloride 2,4-difluorophenyl, cyclopropane C₉H₁₀ClF₂N 221.64 Rigid cyclopropane ring reduces conformational flexibility, potentially enhancing selectivity but limiting bioavailability .
[2-(2,4-Dimethylphenoxy)ethyl]amine hydrochloride 2,4-dimethylphenoxy, ethylamine C₁₀H₁₆ClNO 201.70 Methyl groups on the aromatic ring increase lipophilicity; phenoxy-ethyl chain may favor membrane penetration .
Cinnamylamine hydrochloride Phenylpropenyl, ethylamine C₉H₁₂ClN 169.65 Conjugated double bond enhances rigidity and π-π stacking interactions; limited fluorination reduces metabolic stability compared to difluorophenyl analogs .

Pharmacological and Physicochemical Insights

Fluorine Substitution: The 2,4-difluorophenyl group in the target compound and its analogs (e.g., and ) enhances metabolic stability and membrane permeability compared to non-fluorinated derivatives like cinnamylamine hydrochloride .

Backbone Flexibility : Ethoxy and sulfanyl substituents () introduce steric and electronic differences. The ethoxy group’s oxygen atom may participate in hydrogen bonding, whereas the sulfanyl group’s sulfur could influence redox interactions .

Aromatic Ring Modifications: Cyclopropanamine derivatives () exhibit constrained geometries, which may improve receptor binding specificity but reduce solubility. In contrast, phenoxyethyl amines () with methyl groups prioritize lipophilicity over polar interactions .

Biological Activity

Overview

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride is a synthetic organic compound notable for its unique structural features, which include a difluorophenyl group and an ethoxy substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H18ClF2NO
  • Molecular Weight : 265.73 g/mol
  • IUPAC Name : 1-(2,4-difluorophenyl)-3-ethoxy-N-methylpropan-2-amine hydrochloride
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the difluorophenyl moiety and subsequent reaction with ethoxy and methylamine components. Optimizing these steps can enhance yield and purity, often employing techniques such as chromatography for purification.

Predicted Targets

Computational studies have predicted that 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride may interact with various biological targets. These interactions could lead to potential therapeutic applications in areas such as:

  • Antidepressant Activity : Similar compounds have shown efficacy in treating depression.
  • Antimicrobial Properties : The structural analogs suggest potential antimicrobial effects.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies may involve:

  • Binding Affinity Assays : To determine how well the compound binds to specific receptors.
  • Cell Viability Tests : To assess the cytotoxic effects on various cell lines.

These studies help elucidate the therapeutic potential and safety profile of the compound.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride lies in its combination of difluorinated aromaticity and ethoxy substitution, which may enhance lipophilicity and bioavailability compared to structurally similar compounds. The following table summarizes some related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Fluorophenyl)-3-isopropoxypropan-2-amineFluorophenyl, isopropoxyAntidepressant
1-(2-Chlorophenyl)-3-methoxypropan-2-amineChlorophenyl, methoxyAntimicrobial
1-(4-Methylphenyl)-3-butoxypropan-2-amineMethylphenyl, butoxyAnti-inflammatory

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